molecular formula C17H23Cl2N3 B12992460 1,3-Dibenzyl-1,3,5-triazinane dihydrochloride

1,3-Dibenzyl-1,3,5-triazinane dihydrochloride

Cat. No.: B12992460
M. Wt: 340.3 g/mol
InChI Key: NZOVVDPXKMIUEN-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-1,3,5-triazinane dihydrochloride is a chemical compound belonging to the class of triazinanes. Triazinanes are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the triazinane ring, and it is commonly used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-1,3,5-triazinane dihydrochloride typically involves the reaction of benzylamine with formaldehyde and ammonia. The reaction proceeds through a series of condensation steps to form the triazinane ring. The general reaction conditions include:

    Reactants: Benzylamine, formaldehyde, ammonia

    Solvent: Typically an aqueous or alcoholic medium

    Temperature: Moderate temperatures (50-70°C)

    Catalysts: Acidic catalysts such as hydrochloric acid

The reaction can be summarized as follows:

2C6H5CH2NH2+3CH2O+NH3C6H5CH2N(CH2)3N(CH2C6H5)+3H2O2 \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + 3 \text{CH}_2\text{O} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2)_3\text{N}(\text{CH}_2\text{C}_6\text{H}_5) + 3 \text{H}_2\text{O} 2C6​H5​CH2​NH2​+3CH2​O+NH3​→C6​H5​CH2​N(CH2​)3​N(CH2​C6​H5​)+3H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-1,3,5-triazinane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the nitrogen atoms in the triazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of 1,3-dibenzyl-1,3,5-triazinane

    Reduction: Secondary amines

    Substitution: Substituted triazinanes with various functional groups

Scientific Research Applications

1,3-Dibenzyl-1,3,5-triazinane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-1,3,5-triazinane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trinitro-1,3,5-triazinane (RDX): An energetic material with a different functional group arrangement.

    1,3,5-Triazinane-2,4,6-trione: Known for its use in polymer chemistry and materials science.

    Dipyrazolo-1,3,5-triazinane: A fused N-heterocyclic framework with enhanced thermal stability.

Uniqueness

1,3-Dibenzyl-1,3,5-triazinane dihydrochloride is unique due to its specific substitution pattern with benzyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23Cl2N3

Molecular Weight

340.3 g/mol

IUPAC Name

1,3-dibenzyl-1,3,5-triazinane;dihydrochloride

InChI

InChI=1S/C17H21N3.2ClH/c1-3-7-16(8-4-1)11-19-13-18-14-20(15-19)12-17-9-5-2-6-10-17;;/h1-10,18H,11-15H2;2*1H

InChI Key

NZOVVDPXKMIUEN-UHFFFAOYSA-N

Canonical SMILES

C1NCN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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